tert-Butyl oxazol-5-ylcarbamate
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Overview
Description
tert-Butyl oxazol-5-ylcarbamate is an organic compound with the chemical formula C11H16N4O2 . It is a derivative of oxazole and carbamate, and it is commonly used in organic synthesis as a protecting group for amines . The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
The preparation of tert-Butyl oxazol-5-ylcarbamate typically involves the reaction of tert-butyl carbamate with oxazole-5-carboxylic acid . This reaction is generally carried out in a suitable solvent, such as N,N-dimethylformamide, and often requires the use of a catalyst . The reaction conditions usually involve maintaining the temperature at 0°C initially and then allowing the reaction to proceed at room temperature for several hours .
Chemical Reactions Analysis
tert-Butyl oxazol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Common reagents used in these reactions include sodium hydride, penta-3,4-dien-1-yl methanesulfonate, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl oxazol-5-ylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl oxazol-5-ylcarbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine group, protecting it from unwanted reactions during synthetic processes . The protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
tert-Butyl oxazol-5-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used as a protecting group for amines, but lacks the oxazole ring.
tert-Butyl 1,3-oxazol-5-ylcarbamate: Similar structure but may have different reactivity and stability.
tert-Butyl N-(1,3-oxazol-5-yl)carbamate: Another similar compound with slight variations in structure and properties.
The uniqueness of this compound lies in its combination of the oxazole ring and carbamate group, providing both stability and ease of removal under mild conditions .
Properties
IUPAC Name |
tert-butyl N-(1,3-oxazol-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-9-5-12-6/h4-5H,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLUWGIWHBNPEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721002 |
Source
|
Record name | tert-Butyl 1,3-oxazol-5-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-07-1 |
Source
|
Record name | tert-Butyl 1,3-oxazol-5-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1,3-oxazol-5-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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